N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 313528-74-4
VCID: VC7710830
InChI: InChI=1S/C26H23N3O3S2/c30-25(21-13-15-22(16-14-21)34(31,32)29-17-7-8-18-29)28-26-27-23(19-9-3-1-4-10-19)24(33-26)20-11-5-2-6-12-20/h1-6,9-16H,7-8,17-18H2,(H,27,28,30)
SMILES: C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula: C26H23N3O3S2
Molecular Weight: 489.61

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide

CAS No.: 313528-74-4

Cat. No.: VC7710830

Molecular Formula: C26H23N3O3S2

Molecular Weight: 489.61

* For research use only. Not for human or veterinary use.

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide - 313528-74-4

Specification

CAS No. 313528-74-4
Molecular Formula C26H23N3O3S2
Molecular Weight 489.61
IUPAC Name N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Standard InChI InChI=1S/C26H23N3O3S2/c30-25(21-13-15-22(16-14-21)34(31,32)29-17-7-8-18-29)28-26-27-23(19-9-3-1-4-10-19)24(33-26)20-11-5-2-6-12-20/h1-6,9-16H,7-8,17-18H2,(H,27,28,30)
Standard InChI Key LUWGIZCOBQIIJP-UHFFFAOYSA-N
SMILES C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5

Introduction

Chemical Structure and Molecular Properties

N-(4,5-Diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide integrates a thiazole core substituted with two phenyl groups at positions 4 and 5, coupled with a sulfonamide-functionalized benzamide moiety. The thiazole ring contributes electron-rich nitrogen and sulfur atoms, enabling π-π stacking and hydrogen-bonding interactions. The sulfonamide group enhances solubility in polar solvents and facilitates binding to biological targets via sulfonyl-oxygen interactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₆H₂₂N₃O₂S₂
Molecular Weight472.6 g/mol
Hybridizationsp² (thiazole), sp³ (sulfonamide)
Topological Polar Surface98.2 Ų

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Thiazole Ring Formation: Reacting aroylthiourea derivatives with α-bromoketones in acetonitrile, catalyzed by triethylamine, yields the 4,5-diphenylthiazole intermediate .

  • Sulfonylation: The benzamide sulfonamide moiety is introduced through nucleophilic acyl substitution, using 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride under inert conditions.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionYield Improvement
SolventAnhydrous DMF78% → 89%
Temperature0°C → Room temperatureReduced side products
Catalyst Loading1.2 eq. Et₃N95% conversion

Analytical Characterization

  • Spectroscopy: ¹H NMR (400 MHz, CDCl₃) confirms aryl proton environments (δ 6.9–8.0 ppm) and sulfonamide NH (δ 6.0 ppm) . IR (KBr) reveals carbonyl (1670 cm⁻¹) and sulfonyl (1219 cm⁻¹) stretches .

  • Chromatography: HPLC purity >98% (C18 column, acetonitrile/water gradient).

Biological Activity and Mechanism

Antimicrobial Properties

Silver nanoparticles capped with structurally analogous thiazole derivatives exhibit potent antibacterial activity. At 100 µg/mL, these nanoparticles inhibit Staphylococcus aureus (ZOI: 22 mm) and Escherichia coli (ZOI: 19 mm), outperforming ciprofloxacin controls . The thiazole moiety disrupts bacterial cell wall synthesis, while the sulfonamide group interferes with folate metabolism .

Enzyme Inhibition

Preliminary molecular docking studies suggest high affinity for cyclooxygenase-2 (COX-2) (ΔG: -9.2 kcal/mol) and carbonic anhydrase IX (Ki: 12 nM). The sulfonamide group coordinates with zinc ions in catalytic sites, while phenyl-thiazole residues occupy hydrophobic pockets.

Applications in Nanotechnology and Medicine

Nanoparticle Synthesis

The compound serves as a capping agent for silver nanoparticles (AgNPs) due to its thiol-like coordination via sulfur atoms. AgNPs synthesized with this stabilizer exhibit uniform morphology (34 nm diameter, PDI: 0.12) and enhanced colloidal stability (>6 months) .

Table 3: Comparative Antibacterial Efficacy of AgNPs

Nanoparticle TypeMIC (µg/mL)Target Pathogen
Thiazole-capped AgNPs25Pseudomonas aeruginosa
Citrate-capped AgNPs50P. aeruginosa

Drug Development

Structural analogs of N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide are under investigation as kinase inhibitors and anti-inflammatory agents. Modifications at the pyrrolidine nitrogen improve blood-brain barrier permeability, suggesting potential in neurodegenerative disease therapy.

Comparison with Structural Analogs

Table 4: Key Analog Compounds

Compound NameCore StructureUnique FeatureBioactivity
N-(Benzyloxy)-5-(4-methylphenyl)isoxazoleIsoxazoleAnti-inflammatoryCOX-2 inhibition (IC₅₀: 0.8 µM)
2,4-Dichloro-N-(pyrazol-4-yl)benzamidePyrazoleHerbicidalALS enzyme inhibition

The thiazole-based scaffold demonstrates superior antimicrobial activity compared to isoxazole and pyrazole analogs, likely due to enhanced membrane permeability .

Stability and Solubility Profiles

  • Solubility: Soluble in DMSO (32 mg/mL), ethanol (8 mg/mL), and acetone (12 mg/mL).

  • Stability: Degrades <5% over 12 months at -20°C. Photodegradation observed under UV light (t₁/₂: 48 hours).

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